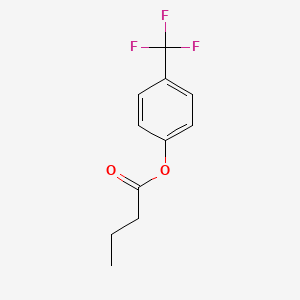

4-(Trifluoromethyl)phenyl butyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-3-10(15)16-9-6-4-8(5-7-9)11(12,13)14/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGYDYQFJMGMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Transformations Involving 4 Trifluoromethyl Phenyl Butyrate

Chemical Hydrolysis Kinetics and Reaction Mechanisms

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters typically proceeds via a specific acid-catalyzed, bimolecular A-2 mechanism (Substitution, Nucleophilic, Acyl, bimolecular). This multi-step process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

The accepted mechanism involves the following steps:

Protonation: The carbonyl oxygen is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This step makes the carbonyl carbon significantly more electrophilic and susceptible to attack.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the 4-(trifluoromethyl)phenoxide group), converting it into a better leaving group.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral 4-(trifluoromethyl)phenol (B195918) molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield butyric acid and regenerate the hydronium ion catalyst.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, often termed saponification, is a more facile process for esters and follows a bimolecular BAC2 mechanism (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular). epa.gov This pathway is effectively irreversible due to the final deprotonation step.

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. epa.govchemrxiv.org

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and ejecting the 4-(trifluoromethyl)phenoxide anion as the leaving group.

The trifluoromethyl group plays a crucial role in accelerating this reaction. As a powerful electron-withdrawing group (with a positive Hammett sigma constant, σp), it significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. chemrxiv.org Furthermore, it stabilizes the negative charge on the departing phenoxide leaving group, making it a better leaving group. Hammett plots for the alkaline hydrolysis of substituted phenyl esters consistently show a large, positive reaction constant (ρ), confirming that electron-withdrawing groups substantially increase the reaction rate. researchgate.netsemanticscholar.orgchegg.com

| Substituent (X) in 4-X-phenyl butyrate (B1204436) | Hammett Constant (σ_p) | Electronic Effect | Expected Relative Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating | Slowest |

| -CH₃ (Methyl) | -0.17 | Electron-Donating | Slow |

| -H (Hydrogen) | 0.00 | Reference | Moderate |

| -Cl (Chloro) | +0.23 | Electron-Withdrawing | Fast |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Electron-Withdrawing | Faster |

| -NO₂ (Nitro) | +0.78 | Very Strongly Electron-Withdrawing | Fastest |

Enzymatic Hydrolysis Mechanisms of Aryl Butyrates

Aryl esters are common substrates for a wide variety of hydrolases, including esterases, lipases, and proteases. Due to its structural and electronic similarity to chromogenic substrates like p-nitrophenyl butyrate (p-NPB), 4-(Trifluoromethyl)phenyl butyrate is expected to be readily hydrolyzed by these enzymes. nih.govcaymanchem.com The study of such reactions provides crucial information on enzyme kinetics and substrate specificity.

Characterization of Enzyme-Substrate Interactions

The enzymatic hydrolysis of aryl butyrates typically occurs in the enzyme's active site, which provides a specific environment to bind the substrate and catalyze the cleavage of the ester bond. Many hydrolases, such as chymotrypsin (B1334515) and butyrylcholinesterase, utilize a catalytic triad (B1167595) composed of serine, histidine, and an acidic residue (aspartate or glutamate). diva-portal.orgnih.gov

The general mechanism involving a catalytic triad is as follows:

Enzyme-Substrate Complex Formation: The substrate, this compound, binds to the active site of the enzyme.

Nucleophilic Attack: The hydroxyl group of the active site serine residue, activated by the nearby histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This attack forms a short-lived, negatively charged tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.

Acyl-Enzyme Intermediate: The intermediate collapses, breaking the ester bond and releasing the 4-(trifluoromethyl)phenol leaving group. This results in the formation of a butyryl-enzyme intermediate, where the butyryl group is covalently attached to the serine residue. nih.gov

Deacylation: A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing butyric acid and regenerating the free enzyme for another catalytic cycle. diva-portal.org

Kinetic Parameters of Enzymatic Cleavage

While specific kinetic data for this compound is limited, extensive data exists for the analogous substrate p-nitrophenyl butyrate (p-NPB), which is widely used to assay lipase (B570770) and esterase activity. nih.govdergipark.org.tr The electron-withdrawing nature of the p-nitro group makes p-NPB an excellent model for predicting the behavior of this compound.

| Enzyme | Source | K_m (mM) | V_max (U/mg) | k_cat/K_m (Efficiency) | Reference |

|---|---|---|---|---|---|

| Sub1 Suberinase | Streptomyces scabies | 0.57 | 2361 | Not Reported | nih.gov |

| EstU1 Esterase | Metagenome-derived | 0.43 | Not Reported | Not Reported | |

| Lipase (Wild Type) | Not Specified | Not Reported | 0.95 | Not Reported | dergipark.org.tr |

| Lipoprotein Lipase | Bovine Milk | Inhibited by apoC-II | Not Applicable | nih.gov |

Nucleophilic Acyl Substitution Pathways at the Ester Center

The chemical and enzymatic hydrolysis reactions of this compound are fundamentally examples of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction is central to the chemistry of carboxylic acid derivatives and involves the replacement of a leaving group attached to the acyl carbon by a nucleophile.

The reaction proceeds via a characteristic two-step addition-elimination mechanism :

Addition: The nucleophile (e.g., OH⁻, H₂O, or an enzyme's serine residue) adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This step is generally rate-determining in base-catalyzed reactions. masterorganicchemistry.comyoutube.com

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable (least basic) group. In the case of this compound, the leaving group is the 4-(trifluoromethyl)phenoxide anion.

The stability of the leaving group is a critical factor in determining the reactivity of acyl compounds. libretexts.orgyoutube.com A good leaving group is the conjugate base of a strong acid. The trifluoromethyl group is strongly electron-withdrawing, which allows it to delocalize and stabilize the negative charge on the phenoxide ion through induction. This makes 4-(trifluoromethyl)phenoxide a relatively weak base and therefore a good leaving group, rendering the parent ester more reactive toward nucleophilic acyl substitution compared to esters with electron-donating groups (like methoxy (B1213986) or alkyl groups) on the phenyl ring.

Aromatic Substitution Reactions on the Trifluoromethylphenyl Ring

The phenyl ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome and reaction rate being influenced by the combined electronic effects of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating butyrate ester group (-OCOC3H7).

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The rate and position of this attack are determined by the substituents already present on the ring.

Influence of the Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This deactivates the benzene (B151609) ring towards electrophilic attack, making reactions slower compared to benzene itself. youtube.com The deactivation arises from the inductive withdrawal of electron density from the ring, making it less nucleophilic. youtube.com Resonance structures of the intermediate carbocation (arenium ion) show that the positive charge is destabilized when attack occurs at the ortho or para positions relative to the -CF3 group. Consequently, the -CF3 group is a meta-director . youtube.com

Influence of the Butyrate Ester Group: The butyrate group is attached to the phenyl ring via an oxygen atom (-O-C=O-R). The lone pairs on this oxygen atom can be donated into the ring through resonance, which activates the ring towards electrophilic attack. This resonance effect makes the ortho and para positions more electron-rich. Therefore, the ester group is an ortho, para-director . libretexts.org

The presence of both a meta-directing, deactivating group (-CF3) and an ortho, para-directing, activating group (-OCOR) on the same ring leads to competing effects. In this compound, the -CF3 group is at position 4 and the butyrate at position 1. Electrophilic attack will preferentially occur at the positions most activated and least deactivated. The positions ortho to the activating butyrate group (positions 2 and 6) are also meta to the deactivating -CF3 group. This alignment suggests that electrophilic substitution would likely be directed to the positions ortho to the butyrate group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CF₃ | Electron-Withdrawing | Deactivating | Meta |

| -OC(O)C₃H₇ | Electron-Donating (by resonance) | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com This reaction is the reverse of electrophilic substitution in terms of electronic demand. masterorganicchemistry.com

The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.org The -CF3 group is a powerful electron-withdrawing group and therefore strongly activates the ring for nucleophilic aromatic substitution. nih.gov This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. masterorganicchemistry.comnih.gov

In the context of this compound, the trifluoromethyl group at C4 would activate the ring for nucleophilic attack. However, for a substitution reaction to occur, a suitable leaving group must be present on the ring. The butyrate group is generally not a good leaving group under typical SNAr conditions. If a different derivative, such as 4-chloro-1-(trifluoromethyl)benzene, were reacted with a nucleophile, the reaction would be significantly accelerated by the para-trifluoromethyl group. Studies on related compounds like 4-trifluoromethylphenol have shown that electron-withdrawing groups increase the rate of nucleophilic substitution. nih.gov Some modern methods have been developed for the deoxyfluorination of phenols, which proceed through a concerted nucleophilic aromatic substitution mechanism (CSNAr), avoiding a Meisenheimer intermediate, and are less sensitive to the electronic nature of the arene compared to traditional SNAr reactions. nih.govnih.gov

Radical Reaction Pathways and Intermediate Species Characterization

Radical reactions involving trifluoromethyl-substituted aromatic compounds are a significant area of research, particularly for the synthesis of complex fluorinated molecules. semanticscholar.orgresearchgate.net These reactions typically involve the generation of highly reactive radical intermediates.

Radical Reaction Pathways

The trifluoromethyl group itself can be the source of radical species or can influence radical reactions on the aromatic ring. The C-F bond is strong, but under certain conditions, cleavage can occur. researchgate.net More commonly, radical reactions are initiated by external reagents that generate radicals which then interact with the trifluoromethylarene.

Potential radical pathways involving this compound could include:

Generation of Trifluoromethyl Radicals: Reagents like sodium trifluoromethanesulfinate (Langlois reagent) can be used to generate trifluoromethyl radicals (•CF3) via an oxidative process. semanticscholar.org These radicals can then add to other molecules.

Radical Addition to the Aromatic Ring: A generated radical species could add to the aromatic ring of this compound. The stability of the resulting radical intermediate would be influenced by the substituents.

Defluorinative Functionalization: A radical-mediated process could lead to the cleavage of a C-F bond in the -CF3 group, forming a difluoromethyl radical species. researchgate.net This is a challenging transformation due to the high bond dissociation energy of the C-F bond. researchgate.net

The stability of the trifluoromethyl radical (•CF3) is influenced by stereoelectronic effects, adopting a trigonal pyramidal geometry, which is more stable than the near-planar methyl radical. semanticscholar.org

Intermediate Species Characterization

The direct detection and characterization of short-lived radical intermediates are crucial for understanding reaction mechanisms. The primary technique for studying radical species is Electron Paramagnetic Resonance (EPR) spectroscopy . EPR is highly sensitive and specific to species with unpaired electrons, providing information about the structure and electronic environment of the radical. nih.gov

In a hypothetical radical reaction of this compound, EPR spectroscopy could be used to:

Detect the formation of any paramagnetic intermediates.

Characterize the structure of the radical through analysis of its g-factor and hyperfine coupling constants. For instance, coupling to the fluorine atoms of a •CF2Ar group or to the protons on the aromatic ring would provide structural clues.

Other methods for characterizing radical reaction products include standard spectroscopic techniques like NMR and mass spectrometry, which analyze the final, stable diamagnetic products formed after the radical is quenched. nih.gov

Table 2: Potential Radical Intermediates and Characterization Methods

| Potential Radical Intermediate | Generation Pathway | Key Characterization Technique | Expected EPR Features |

|---|---|---|---|

| Aryl Radical (on the phenyl ring) | Hydrogen abstraction from the ring | EPR Spectroscopy | Hyperfine coupling to remaining ring protons and fluorine nuclei of the CF₃ group. |

| Difluorobenzyl Radical (Ar-•CF₂) | Reductive defluorination of the CF₃ group | EPR Spectroscopy | Large hyperfine coupling to the two fluorine nuclei and smaller couplings to ring protons. |

Computational and Theoretical Chemistry Studies of 4 Trifluoromethyl Phenyl Butyrate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the molecular structure and electronic nature of 4-(Trifluoromethyl)phenyl butyrate (B1204436). Such calculations provide a detailed picture of bond lengths, angles, and the distribution of electrons within the molecule. Computational studies on related compounds, such as 4-Trifluoromethyl Phenyl Thiourea and other phenyl esters, serve as a basis for understanding the expected outcomes for 4-(Trifluoromethyl)phenyl butyrate. researchgate.netjoasciences.comkg.ac.rs

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The process often utilizes methods like B3LYP with a suitable basis set, such as 6-31G(d,p). jcdronline.org

Conformational analysis is crucial due to the flexible butyrate chain and the rotational freedom around the ester linkage and the phenyl ring. By rotating key bonds and calculating the energy of each resulting conformer, a potential energy landscape can be mapped to identify the most stable, low-energy conformations that the molecule is likely to adopt.

Table 1: Predicted Geometrical Parameters of this compound from Geometry Optimization Note: These are representative values based on standard bond lengths and angles from computational studies on similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (carbonyl) | ~1.21 Å |

| C-O (ester) | ~1.36 Å | |

| O-C (aryl) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-C (butyrate) | ~1.53 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (aliphatic) | ~1.09 Å | |

| C-CF3 | ~1.49 Å | |

| C-F | ~1.35 Å | |

| Bond Angles | O=C-O (ester) | ~123° |

| C-O-C (ester) | ~118° | |

| C-C-C (butyrate) | ~112° | |

| F-C-F (trifluoromethyl) | ~107° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl butyrate portion, specifically the aromatic ring and the non-bonding orbitals of the carbonyl oxygen. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing trifluoromethylphenyl group. This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and based on trends observed in similar aromatic esters and trifluoromethyl compounds. researchgate.netjoasciences.com

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -7.0 eV | Indicates electron-donating capability; localized on the phenyl ester moiety. |

| LUMO | ~ -1.5 eV | Indicates electron-accepting capability; localized on the trifluoromethylphenyl ring. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Suggests high chemical stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a guide to its reactive sites. uni-muenchen.de The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen of the ester group and the highly electronegative fluorine atoms of the trifluoromethyl group. These areas are the primary sites for interacting with positive charges or electrophiles. Positive potential (blue) would be found around the hydrogen atoms of the phenyl ring and the butyrate chain.

Theoretical Vibrational Frequency Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies using quantum chemistry software, each normal mode of vibration can be assigned to a specific motion of atoms, such as stretching, bending, or rocking. kg.ac.rs These theoretical spectra are invaluable for interpreting experimental IR data. For complex molecules, theoretical calculations are often necessary for an accurate assignment of the observed spectral bands. kg.ac.rs

Table 3: Predicted Key Vibrational Frequencies for this compound Note: Frequencies are illustrative and based on typical values for the respective functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Aliphatic Chain | 2980 - 2850 |

| C=O Stretch | Carbonyl (Ester) | ~1735 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | Trifluoromethyl | 1350 - 1150 |

| C-O Stretch | Ester Linkage | 1250 - 1100 |

Reaction Pathway Modeling and Transition State Identification

Theoretical chemistry allows for the modeling of chemical reaction pathways, providing detailed information about the energy changes that occur as reactants transform into products. nih.gov This involves identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. researchgate.net The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For a reaction involving this compound, such as its hydrolysis, computational modeling could map the step-by-step mechanism. This would involve modeling the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the final cleavage of the ester bond. Identifying the transition state for the rate-determining step is a key outcome of such studies. nih.gov These methods can be performed using various quantum mechanics or machine learning approaches. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. nih.govosti.gov An appropriate force field is selected to describe the forces between atoms, and Newton's equations of motion are solved to track their trajectories.

MD simulations of this compound can be used to study its behavior in different environments, such as in a solvent or near a biological macromolecule. nih.gov These simulations can reveal how the molecule interacts with its surroundings through various non-covalent forces. Studies on similar trifluoromethyl-substituted compounds have shown the importance of weak interactions like C-H···O, C-H···F, and π-π stacking in determining crystal packing and molecular recognition. researchgate.net For this compound, MD simulations could elucidate how the trifluoromethyl group and the ester functionality participate in hydrogen bonding and other intermolecular contacts, which are crucial for its physical properties and potential biological activity. researchgate.net

Development of Quantitative Structure-Reactivity Relationships

The development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound is a critical area of computational research, aimed at correlating its structural features with its chemical reactivity. These studies are fundamental to predicting the behavior of this compound in various chemical environments and to designing new molecules with tailored properties. A common focus for QSRR studies on esters is the prediction of their hydrolysis rates, a key parameter in determining their environmental persistence and metabolic fate.

A hypothetical QSRR study on a series of substituted phenyl butyrates, including the 4-(trifluoromethyl)phenyl derivative, could be designed to predict the rate constant of alkaline hydrolysis (k_hyd). In such a study, a series of analogues would be synthesized, and their hydrolysis rates measured under controlled conditions. Concurrently, a range of molecular descriptors for each analogue would be calculated using computational chemistry methods.

The selection of molecular descriptors is a crucial step in developing a robust QSRR model. For a compound like this compound, these descriptors would likely fall into several categories:

Electronic Descriptors: These quantify the electronic effects of the substituents on the phenyl ring and their influence on the reactivity of the ester group. Examples include the Hammett constant (σ) of the substituent, the calculated partial charge on the carbonyl carbon, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The trifluoromethyl group, being strongly electron-withdrawing, is expected to have a significant impact on these descriptors.

Steric Descriptors: These account for the size and shape of the molecule and any steric hindrance around the reaction center. Molar refractivity (MR) and Taft's steric parameter (Es) are common examples.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. Examples include the Wiener index and various connectivity indices.

Quantum Chemical Descriptors: Advanced descriptors derived from quantum mechanical calculations can provide a more detailed picture of the molecule's electronic structure. These can include descriptors from Density Functional Theory (DFT), such as the chemical potential, hardness, and electrophilicity index.

Once the experimental reactivity data and the calculated descriptors are obtained, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. The goal is to find a statistically significant equation that relates a selection of descriptors to the observed reactivity.

For instance, a hypothetical MLR model for the hydrolysis of a series of phenyl butyrates might take the following form:

log(k_hyd) = β₀ + β₁σ + β₂MR + β₃q_C=O

where:

log(k_hyd) is the logarithm of the hydrolysis rate constant.

σ is the Hammett constant.

MR is the molar refractivity.

q_C=O is the partial charge on the carbonyl carbon.

β₀, β₁, and β₂ are the regression coefficients determined from the statistical analysis.

The quality of the QSRR model is assessed using various statistical parameters, such as the coefficient of determination (R²), the standard error of the estimate, and the F-statistic. Cross-validation techniques, like leave-one-out (LOO), are also employed to test the predictive power and robustness of the model.

A hypothetical dataset for a QSRR study on a series of para-substituted phenyl butyrates is presented below to illustrate the relationship between structure and reactivity.

| Substituent (X) | log(k_hyd) | Hammett Constant (σ) | Molar Refractivity (MR) | Calculated Carbonyl Charge (q_C=O) |

|---|---|---|---|---|

| -H | -2.50 | 0.00 | 1.03 | 0.45 |

| -CH₃ | -2.75 | -0.17 | 5.65 | 0.43 |

| -OCH₃ | -2.90 | -0.27 | 7.87 | 0.42 |

| -Cl | -2.10 | 0.23 | 6.03 | 0.48 |

| -CN | -1.50 | 0.66 | 6.33 | 0.52 |

| -NO₂ | -1.20 | 0.78 | 7.36 | 0.55 |

| -CF₃ | -1.75 | 0.54 | 5.02 | 0.53 |

The data in the table illustrates that electron-withdrawing groups (with positive σ values), such as the trifluoromethyl group, tend to increase the rate of hydrolysis. This is consistent with the stabilization of the negatively charged transition state of the reaction. The development of such QSRR models is invaluable for understanding the factors that govern the reactivity of this compound and for predicting the properties of related, yet-to-be-synthesized compounds.

Advanced Spectroscopic Characterization Techniques for 4 Trifluoromethyl Phenyl Butyrate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-(trifluoromethyl)phenyl butyrate (B1204436), offering insights into the connectivity and environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides crucial information about the hydrogen atoms within the 4-(trifluoromethyl)phenyl butyrate molecule. The spectrum typically displays distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons of the butyrate chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. For instance, the aromatic protons often appear as a complex multiplet in the downfield region, while the protons of the ethyl and methylene (B1212753) groups of the butyrate moiety exhibit characteristic triplet and sextet patterns, respectively, in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal. The spectrum reveals the presence of the carbonyl carbon of the ester group, the aromatic carbons (some of which show splitting due to coupling with fluorine), and the aliphatic carbons of the butyrate chain. The chemical shift of the trifluoromethyl carbon is also a key feature, often appearing as a quartet due to coupling with the three fluorine atoms. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. chemicalbook.comchemicalbook.com This technique is highly sensitive and provides a clean spectrum, typically showing a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. chemicalbook.comchemicalbook.com The chemical shift of this signal is characteristic of the electronic environment of the trifluoromethyl group attached to the phenyl ring. chemicalbook.comchemicalbook.com Any changes in this environment, such as those induced by different solvents or interactions, can be sensitively monitored by ¹⁹F NMR. nih.govnih.gov

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the butyrate chain, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For example, the proton signals of the butyrate chain will show cross-peaks with their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduepfl.ch It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the protons on the butyrate chain to the carbonyl carbon and the aromatic carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a relatively small and flexible molecule like this compound, it can offer insights into preferred conformations.

The following table summarizes the expected NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.6 (d) | Doublet | Aromatic Protons (ortho to CF₃) |

| ¹H | ~7.2 (d) | Doublet | Aromatic Protons (ortho to Ester) |

| ¹H | ~2.6 (t) | Triplet | -CH₂- (next to C=O) |

| ¹H | ~1.7 (sextet) | Sextet | -CH₂- (middle of chain) |

| ¹H | ~1.0 (t) | Triplet | -CH₃ |

| ¹³C | ~171 | Singlet | C=O (Ester) |

| ¹³C | ~153 | Singlet | C-O (Aromatic) |

| ¹³C | ~132 (q) | Quartet | C-CF₃ (Aromatic) |

| ¹³C | ~126 (q) | Quartet | CH (Aromatic, meta to CF₃) |

| ¹³C | ~122 | Singlet | CH (Aromatic, ortho to Ester) |

| ¹³C | ~124 (q) | Quartet | CF₃ |

| ¹³C | ~36 | Singlet | -CH₂- (next to C=O) |

| ¹³C | ~18 | Singlet | -CH₂- (middle of chain) |

| ¹³C | ~13 | Singlet | -CH₃ |

| ¹⁹F | ~ -63 | Singlet | CF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1760 cm⁻¹. Other significant bands include those for the C-O stretching of the ester, the C-F stretching vibrations of the trifluoromethyl group (usually a series of strong bands in the 1300-1100 cm⁻¹ region), and the aromatic C-H and C=C stretching vibrations. rsc.orguantwerpen.bersc.org

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also observable, aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric stretching of the C-F bonds in the trifluoromethyl group also gives rise to a characteristic Raman signal. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule. uantwerpen.bersc.orgljmu.ac.uk

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. By providing highly accurate mass measurements, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with similar nominal masses.

In a typical HRMS analysis, the exact mass of the [M-H]⁻ ion of a related compound, 4-phenylbutyrate (B1260699), was determined to be 163.0769 m/z. researchgate.net This level of precision is crucial for confirming the elemental composition. For this compound, the expected exact mass would be calculated based on its molecular formula, C₁₁H₁₁F₃O₂. The high resolution of the instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, allows for mass measurements with errors in the parts-per-million (ppm) range, providing a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical and Observed Masses for Related Phenyl Butyrate Compounds

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (m/z) | Ion Type |

| 4-Phenylbutyrate | C₁₀H₁₂O₂ | 164.0837 | 163.0769 | [M-H]⁻ |

| This compound | C₁₁H₁₁F₃O₂ | 232.0711 | Hypothetical Data | [M+H]⁺ or [M-H]⁻ |

This table is for illustrative purposes. The observed mass for this compound would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within the this compound molecule.

In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For instance, in the analysis of related phenylbutyrate metabolites, characteristic fragment ions were observed, such as m/z 117 and 161 from a precursor ion of m/z 163. researchgate.net

For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the trifluoromethyl-substituted phenol (B47542) and the butyryl group. The observation of these specific fragment ions provides unambiguous evidence for the compound's structure. researchgate.netnih.govmdpi.com The fragmentation patterns can be complex, and understanding them is crucial for distinguishing between isomers and identifying metabolites. nih.govmdpi.com

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| 233.0784 ([M+H]⁺) | 163.0369 | [C₇H₅F₃O+H]⁺ |

| 233.0784 ([M+H]⁺) | 71.0491 | [C₄H₇O]⁺ |

| 231.0638 ([M-H]⁻) | 161.0219 | [C₇H₄F₃O]⁻ |

This table presents predicted fragmentation data based on common fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about the molecular conformation, crystal packing, and intermolecular interactions of this compound.

While a specific crystal structure for this compound is not publicly available in the search results, the principles of X-ray diffraction analysis of similar organic molecules can be discussed. nih.govnih.gov A study on N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide demonstrated how different crystallization conditions can lead to different crystal habits, even though the underlying crystal structure remained the same. mdpi.com This highlights the importance of controlling crystallization to obtain desired solid-state properties. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comias.ac.in The trifluoromethyl group and the phenyl ring are likely to play significant roles in directing the crystal packing. ias.ac.in

The analysis of intermolecular interactions is crucial as they dictate many of the bulk properties of the solid material. mdpi.comrsc.org For example, the strength and directionality of these interactions can influence melting point, solubility, and bioavailability. The "phenyl factor," the tendency of phenyl groups to pack in specific, often stabilizing, arrangements, could be a significant contributor to the crystal lattice of this compound. ias.ac.in

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Investigating the potential for polymorphism in this compound is critical for pharmaceutical development, as different polymorphs can have different stabilities and dissolution rates. The study on N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, which yielded three different crystal habits from different solvents, underscores the potential for polymorphic behavior, even though in that specific case the crystal structures were identical. mdpi.com

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of investigation. Co-crystals can be designed to modify the physicochemical properties of a drug substance. Exploring the co-crystallization of this compound with other molecules could lead to new solid forms with enhanced properties. The principles of supramolecular synthesis and the use of "supramolecular synthons" guide the rational design of co-crystals. ias.ac.in

Chromatographic Methodologies in the Academic Research of 4 Trifluoromethyl Phenyl Butyrate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(Trifluoromethyl)phenyl butyrate (B1204436). Method development and validation are crucial steps to ensure the accuracy, precision, and robustness of the analytical results. chromforum.orgsigmaaldrich.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation and purity assessment of phenyl butyrate derivatives due to its versatility in handling compounds with varying polarities. researchgate.netaurigeneservices.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For compounds like 4-(Trifluoromethyl)phenyl butyrate, which possess both hydrophobic (the trifluoromethylphenyl group) and moderately polar (the ester group) characteristics, C18 and C8 columns are frequently employed. researchgate.netthermofisher.com

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netaurigeneservices.com The proportion of the organic modifier is a key parameter that is optimized to achieve adequate retention and separation from impurities. A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary for complex samples containing impurities with a wide range of polarities. For instance, a rapid, stability-indicating RP-HPLC method was developed for glycerol (B35011) phenylbutyrate using a C18 column with an acetonitrile and water mobile phase. researchgate.net Similarly, a method for sodium butyrate in tablets utilized a C18 column with a mobile phase of pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile. aurigeneservices.com

Detection is commonly performed using a UV detector, as the phenyl group in this compound provides strong chromophoric activity. researchgate.net The selection of the detection wavelength is optimized to maximize the signal for the main compound and any potential impurities. For related phenylbutyrate compounds, detection wavelengths around 210 nm have been reported. researchgate.net

Table 1: Typical RP-HPLC Parameters for Phenylbutyrate Derivatives

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 or C8 | Provides good hydrophobic interaction with the phenyl ring. researchgate.netthermofisher.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Allows for a wide range of polarities to be covered. researchgate.netaurigeneservices.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating complex mixtures. chromatographyonline.com |

| Detector | UV-Vis | The aromatic ring allows for sensitive detection. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | A typical range for analytical HPLC columns. researchgate.netresearchgate.net |

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, can be a valuable alternative for the separation of isomers and compounds that are highly soluble in organic solvents. hawach.compsu.edu In NP-HPLC, the stationary phase is typically silica (B1680970) or a bonded phase with polar functional groups like cyano (CN) or amino (NH2). hawach.com The mobile phase is a non-polar solvent such as hexane (B92381) or heptane, often with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) to modulate retention. nih.gov

For aromatic esters like this compound, NP-HPLC can offer different selectivity compared to RP-HPLC, which can be advantageous for resolving specific impurities. The separation mechanism in NP-HPLC is based on adsorption, where more polar compounds are retained more strongly on the polar stationary phase. The trifluoromethyl group and the ester moiety contribute to the polarity of the molecule, influencing its retention behavior. The use of elevated temperatures in NP-HPLC has been shown to decrease retention times and improve peak shapes for aromatic compounds on zirconia-based stationary phases. nih.gov

Since this compound can exist as enantiomers if the butyrate chain is substituted to create a chiral center, the assessment of enantiomeric purity is a critical aspect of its analysis, particularly in pharmaceutical applications. indexcopernicus.commdpi.com Chiral HPLC is the most effective technique for separating enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective for the separation of a variety of chiral compounds, including esters. indexcopernicus.comyakhak.org For example, a normal-phase chiral HPLC method was developed for the separation of glycidyl (B131873) butyrate enantiomers using a cellulose-based Chiralcel OD-H column. indexcopernicus.com The mobile phase in such separations often consists of a mixture of n-hexane and an alcohol like 2-propanol. indexcopernicus.com The formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase leads to different retention times and, thus, separation. phenomenex.com

The validation of a chiral HPLC method involves demonstrating its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification) for the undesired enantiomer. indexcopernicus.comresearchgate.net This ensures that the method is suitable for accurately determining the enantiomeric purity of the target compound.

Table 2: Chiral HPLC Method Parameters for Butyrate Ester Enantiomers

| Parameter | Example Condition | Compound | Reference |

|---|---|---|---|

| Chiral Stationary Phase | Chiralcel OD-H (Cellulose-based) | Glycidyl Butyrate | indexcopernicus.com |

| Mobile Phase | n-Hexane / 2-Propanol | Glycidyl Butyrate | indexcopernicus.com |

| Detection | UV | Glycidyl Butyrate | indexcopernicus.com |

| Application | Enantiomeric Purity Determination | Glycidyl Butyrate | indexcopernicus.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov For this compound, GC and GC-MS can be used to analyze for volatile impurities or degradation products.

The choice of the stationary phase is the most critical parameter in GC method development as it dictates the selectivity of the separation. chromatographyonline.comsigmaaldrich.com For the analysis of trifluoromethylphenyl derivatives, the polarity of the stationary phase plays a significant role. Stationary phases containing phenyl or trifluoro functional groups are more polar than standard polydimethylsiloxane (B3030410) (PDMS) phases. chromatographyonline.com This increased polarity can enhance the separation of aromatic compounds.

For trifluoromethyl-containing compounds, a stationary phase with some degree of polarity is generally preferred. For instance, a study on the separation of trifluoromethoxy aniline (B41778) and trifluoromethoxy nitrobenzene (B124822) positional isomers utilized a specific GC column with a programmed oven temperature. researchgate.net While the exact phase for this compound would need empirical determination, phases like those with 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5 or equivalent) or more polar phases like those containing trifluoropropyl groups could be suitable starting points. The principle of "like dissolves like" is a useful guide, suggesting that a polar phase will better separate polar analytes. greyhoundchrom.com

Temperature programming is a fundamental aspect of GC analysis, especially for samples containing compounds with a range of boiling points. alwsci.com By gradually increasing the column temperature during the analysis, several benefits can be achieved, including improved peak shapes for later-eluting compounds, reduced analysis times, and enhanced resolution. mastelf.comyoutube.com

A typical temperature program starts at an initial temperature low enough to provide good resolution of the most volatile components. The temperature is then ramped at a specific rate (or multiple rates) to a final temperature that is high enough to ensure the elution of all components of interest in a reasonable time. alwsci.com The optimization of the temperature program involves adjusting the initial temperature, ramp rate(s), and final temperature to achieve the best possible separation of all analytes. For example, in the analysis of a phenol (B47542) mix, increasing the oven temperature ramp rate was shown to decrease retention times, although at the expense of resolution for some components. gcms.cz Therefore, a balance must be struck based on the specific separation requirements. For complex mixtures, a slower temperature ramp can provide better separation of compounds with similar boiling points. youtube.com

When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for each separated component, allowing for confident identification of known compounds and structural elucidation of unknown impurities. nih.govresearchgate.net This is particularly valuable for identifying trace-level volatile species that may be present in samples of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Glycerol phenylbutyrate |

| Hexane |

| Isopropanol |

| Methanol |

| Sodium butyrate |

| Sodium dihydrogen phosphate |

| 2-Propanol |

| Glycidyl butyrate |

| Trifluoromethoxy aniline |

| Trifluoromethoxy nitrobenzene |

| Polydimethylsiloxane |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in organic chemistry for the rapid and qualitative analysis of reaction progress and the preliminary assessment of compound purity. utoronto.ca Its application in the academic research of this compound is crucial for monitoring its synthesis and purification. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a flat, inert substrate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). utoronto.cawisc.edu

In the context of synthesizing this compound, TLC allows a chemist to track the consumption of starting materials (e.g., 4-(trifluoromethyl)phenol (B195918) and butyryl chloride) and the formation of the desired ester product. By spotting small aliquots of the reaction mixture on a TLC plate at various time intervals and developing the plate with an appropriate solvent system, the progress of the reaction can be visualized. wisc.edu A complete reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

The choice of the eluent (mobile phase) is critical for achieving good separation. The eluting power of the solvent is directly related to its polarity. wisc.edu For a non-polar to moderately polar compound like this compound, a mixture of a non-polar solvent (such as hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is commonly employed. The optimal solvent ratio is determined experimentally to achieve a retention factor (Rƒ) value for the product that is ideally between 0.3 and 0.7, as this range generally provides the best separation from other potential components in the mixture. ualberta.ca The Rƒ value is a measure of the distance traveled by the compound relative to the solvent front. wisc.edu

Table 1: General Parameters for TLC Analysis

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent on a solid support. | Silica gel 60 F₂₅₄ plates are commonly used due to the general-purpose nature of silica and the fluorescence indicator which aids in visualization under UV light. |

| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase. | A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve an Rƒ of ~0.3-0.7 for the product. |

| Rƒ Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A key parameter for identifying compounds and assessing purity. A pure compound should ideally show a single spot. utoronto.ca |

| Visualization | Methods to see the separated spots on the TLC plate. | UV light (254 nm) is often used if the compound is UV active. Staining with reagents like potassium permanganate (B83412) or iodine can also be employed. utoronto.ca |

Preliminary purity checks of synthesized this compound are also efficiently performed using TLC. A pure sample should ideally present as a single, well-defined spot on the developed TLC plate. The presence of multiple spots indicates the presence of impurities, which could be unreacted starting materials, by-products, or degradation products. By comparing the Rƒ value of the product spot with that of a known standard (if available), a tentative identification can be made.

Advanced Sample Preparation Techniques for Chromatographic Analysis

Prior to instrumental chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), sample preparation is a critical step to ensure the accuracy, reproducibility, and robustness of the analytical results. nacalai.com For a compound like this compound, which may be synthesized in a complex reaction matrix or analyzed in various biological or environmental samples, advanced sample preparation techniques are essential to remove interfering substances, concentrate the analyte, and ensure compatibility with the chromatographic system. ictsl.net

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For the extraction of this compound from an aqueous sample, a water-immiscible organic solvent in which the analyte has high solubility, such as ethyl acetate, dichloromethane, or diethyl ether, would be chosen. The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. Multiple extractions are often performed to maximize the recovery of the analyte. youtube.com

Solid-Phase Extraction (SPE) is a more modern and efficient sample preparation technique that has gained popularity due to its advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. utoronto.ca SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest while allowing interfering components to pass through. The analyte is then eluted from the sorbent using a small volume of a strong solvent. For this compound, a reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would likely be effective. The sample would be loaded under aqueous conditions, interfering polar impurities washed away, and the target compound eluted with a solvent like methanol or acetonitrile.

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. youtube.com | Simple, low cost. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. youtube.com |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. utoronto.ca | High recovery, high concentration factor, cleaner extracts, reduced solvent use, amenable to automation. utoronto.ca | Higher cost of consumables (cartridges), method development may be required. |

| Protein Precipitation | Removal of proteins from biological samples by adding a precipitating agent (e.g., acetonitrile, methanol). nacalai.com | Fast and simple for biological matrices like plasma or serum. | May not remove other interferences, can lead to analyte co-precipitation. |

| Filtration | Removal of solid particulates from a liquid sample by passing it through a membrane filter. nacalai.com | Simple, protects chromatographic columns from clogging. | Does not remove dissolved interferences. |

Other techniques that could be employed depending on the sample matrix and analytical goals include protein precipitation for biological samples, where an organic solvent is added to precipitate proteins, which are then removed by centrifugation. nacalai.com Simple filtration through a syringe filter is often a necessary final step before injection into an HPLC system to remove any particulate matter that could damage the column. nacalai.com The choice of the most appropriate sample preparation technique depends on factors such as the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent chromatographic method.

Derivatization Strategies for Enhanced Analysis and Research Applications of 4 Trifluoromethyl Phenyl Butyrate

Derivatization for Improved Chromatographic Detectability

Chromatography is a cornerstone of analytical chemistry, but the ability to detect a compound as it separates is crucial. 4-(Trifluoromethyl)phenyl butyrate (B1204436) lacks strong native signals for certain types of detectors. Derivatization can address this by introducing specific chemical moieties that are easily detected.

Introduction of Chromophores for UV/Vis Detection

For High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector, a compound must absorb light. While the phenyl group in 4-(Trifluoromethyl)phenyl butyrate provides some UV absorbance, its sensitivity can be dramatically improved by attaching a potent chromophore—a functional group that absorbs light strongly.

The most common strategy involves a two-step process:

Hydrolysis: The ester bond of this compound is cleaved, typically under basic conditions, to yield 4-(trifluoromethyl)phenol (B195918) and butyrate.

Chromophore Tagging: The resulting 4-(trifluoromethyl)phenol possesses a reactive hydroxyl (-OH) group. This group can be reacted with a derivatizing agent containing a strong chromophore. Reagents like benzoyl chlorides, dansyl chloride, or nitrobenzyl halides are used for this purpose. For instance, reacting the phenol (B47542) with p-nitrobenzoyl chloride would attach the highly absorbing p-nitrobenzoyl group, creating a new derivative with a significantly higher molar absorptivity, thus lowering its detection limit in HPLC-UV/Vis analysis. The introduction of such chromophores can greatly enhance the sensitivity of detection for triterpenoids, a principle applicable here. nih.gov The resulting derivative's UV-visible spectrum can be analyzed both experimentally and theoretically to understand its electronic transitions. researchgate.net

Introduction of Ionizable Tags for Mass Spectrometry

Mass Spectrometry (MS) is a powerful detection method, especially when coupled with liquid chromatography (LC-MS). Its sensitivity is highly dependent on the analyte's ability to ionize efficiently. This compound is a neutral molecule and may exhibit poor ionization efficiency in common techniques like electrospray ionization (ESI).

To overcome this, a permanent charge or a readily ionizable group can be introduced. This strategy, known as "charge-tagging," significantly boosts the MS signal.

Strategy: Similar to UV/Vis derivatization, the process begins with the hydrolysis of the ester to generate 4-(trifluoromethyl)phenol.

Tagging: The phenol's hydroxyl group is then used as an anchor to attach a tag containing a permanently charged moiety, such as a quaternary ammonium (B1175870) salt. nih.gov For example, reacting the phenol with a reagent like (2-bromoethyl)trimethylammonium bromide would covalently link a positively charged trimethylammonium group. This ensures the derivative is always charged in solution, leading to a robust and easily detectable signal in the positive-ion mode of the mass spectrometer. This approach is particularly useful for quantifying low-level analytes. nih.gov

Silylation for Increased Volatility in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for analyzing volatile and thermally stable compounds. While this compound itself may be amenable to GC analysis, its hydrolysis products are not. The 4-(trifluoromethyl)phenol produced upon hydrolysis is polar and less volatile due to its hydroxyl group, leading to poor chromatographic peak shape and potential thermal degradation in the hot GC inlet. researchgate.net

Silylation is the classic derivatization technique to address this issue. sigmaaldrich.comcolostate.edu It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com

Reaction: The 4-(trifluoromethyl)phenol is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netyoutube.com

Result: This reaction converts the polar phenol into its corresponding TMS ether. The resulting derivative, 4-(trifluoromethyl)phenyl trimethylsilyl ether, is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. mdpi.com This process reduces the polarity of the analyte and prevents unwanted interactions as it passes through the chromatography column. youtube.com

| Parameter | Derivatization Strategy | Reagent Example | Target Analytical Method | Primary Benefit |

| UV Absorbance | Introduction of Chromophore | p-Nitrobenzoyl chloride | HPLC-UV/Vis | Enhanced sensitivity |

| Ionization | Introduction of Ionizable Tag | (2-Bromoethyl)trimethylammonium bromide | LC-MS | Lower detection limit |

| Volatility | Silylation (of hydrolysis product) | BSTFA or MSTFA | GC-MS | Increased volatility and thermal stability |

Derivatization for Modified Reactivity in Targeted Synthetic Research

Beyond analysis, derivatization can be a key step in utilizing this compound as a starting material in synthetic chemistry. The primary derivatization—ester hydrolysis—unlocks two distinct molecules, 4-(trifluoromethyl)phenol and butyric acid, each with its own reactive potential.

Derivatives of 4-(trifluoromethyl)phenol: The phenolic hydroxyl group is a versatile functional handle. It can be converted into an ether via the Williamson ether synthesis, providing a building block for more complex molecules. The aromatic ring itself, activated by the hydroxyl group, can undergo electrophilic aromatic substitution reactions, allowing for the introduction of new functional groups at positions ortho to the hydroxyl group.

Derivatives of Butyric Acid: The carboxylic acid can be activated and converted into a variety of other functional groups. For example, treatment with thionyl chloride or oxalyl chloride yields butanoyl chloride, a highly reactive acylating agent. This acid chloride can then be used to form amides (by reacting with amines) or new esters (by reacting with different alcohols). These transformations are fundamental in the synthesis of new chemical entities for various research applications. researchgate.net

Spectroscopic and Crystallographic Characterization of Derivatized Products

Following any derivatization reaction, it is imperative to confirm the chemical structure of the newly formed product. A suite of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to elucidate the precise structure of the derivative, confirming the addition of the new functional group and its location on the molecule.

Infrared (IR) Spectroscopy: FT-IR analysis is used to identify the functional groups present in the molecule. For example, after hydrolysis and silylation, the disappearance of the broad O-H stretch from the phenol and the appearance of Si-C and Si-O stretches would confirm the success of the derivatization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the derivatized product, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Crystallographic Methods:

X-ray Crystallography: If the derivatized product can be grown into a suitable single crystal, X-ray diffraction provides unambiguous proof of its three-dimensional structure. ejournal.by This technique yields precise bond lengths, bond angles, and torsion angles, offering definitive structural confirmation. mdpi.commdpi.com Studies on related N-(4-Chloro-3-(trifluoromethyl)phenyl) derivatives demonstrate how crystallography reveals detailed molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. researchgate.netresearchgate.net

Enzymatic and Biocatalytic Transformations of Butyrate Esters and Trifluoromethylphenyl Containing Substrates

Lipase-Catalyzed Reactions with 4-(Trifluoromethyl)phenyl Butyrate (B1204436)

Lipases, a class of enzymes that catalyze the hydrolysis of fats, are widely used in organic synthesis due to their stability, broad substrate specificity, and high selectivity. nih.govnih.govmdpi.comnih.govrsc.org Their ability to function in both aqueous and non-aqueous media makes them versatile catalysts for a range of reactions, including hydrolysis and transesterification. mdpi.comnih.govnih.gov

Enantioselective Hydrolysis Studies

The enantioselective hydrolysis of esters is a critical process for the production of optically pure compounds, which are essential in the pharmaceutical industry. Lipases are particularly effective biocatalysts for this purpose, demonstrating high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govnih.govnih.gov

In the context of 4-(Trifluoromethyl)phenyl butyrate, lipases can be employed to selectively hydrolyze one enantiomer of a racemic mixture, yielding an enantiomerically enriched acid and the unreacted ester. The efficiency and selectivity of this hydrolysis can be influenced by several factors, including the specific lipase (B570770) used, pH, temperature, and the presence of organic co-solvents. nih.govnih.govnih.gov For instance, studies on similar substrates, such as aromatic Morita-Baylis-Hillman butyrates, have shown that lipases like Pseudomonas fluorescens lipase, Pseudomonas cepacia lipase (PCL), Candida antarctica lipase A (CAL-A), Candida antarctica lipase B (CAL-B), and Novozyme 435 can achieve high enantiomeric ratios (E > 200). nih.gov The choice of lipase is crucial, as different enzymes can exhibit varying affinities and selectivities for the same substrate. nih.govnih.govnih.gov

The reaction rate and enantioselectivity are also affected by the structure of the ester itself. nih.gov For example, increasing the steric bulk of a substituent near the reaction center can decrease the reaction rate. nih.gov The conditions of the reaction, such as pH and temperature, are optimized to maximize enzyme activity and stability while minimizing non-catalyzed hydrolysis. nih.govnih.govnih.gov The use of organic solvents can also modulate lipase activity and selectivity. nih.govnih.govnih.gov

Kinetic Resolution through Transesterification

Kinetic resolution via lipase-catalyzed transesterification is another powerful strategy for obtaining enantiomerically pure compounds. nih.govresearchgate.net In this process, a racemic alcohol is acylated with a suitable acyl donor, such as a vinyl ester, in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted.

A notable example is the highly enantioselective kinetic resolution of a racemic primary alcohol using lipase-catalyzed transesterification with vinyl 3-(4-trifluoromethylphenyl)propanoate. researchgate.net This reaction yielded the optically pure primary alcohol, which was subsequently used in the asymmetric synthesis of other complex molecules. researchgate.net Lipases such as those from Candida antarctica are often effective for these transformations. liu.se The choice of solvent can also play a significant role, with hydrophobic ionic liquids sometimes being used to enhance the efficiency of the transesterification process. researchgate.net

The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme. researchgate.net This process is widely applied in various industrial settings, including the production of biodiesel. liu.sesigmaaldrich.com

Screening and Characterization of Enzymes for Specific Reactivity

The discovery and characterization of novel enzymes with desired catalytic properties are fundamental to advancing biocatalysis. Screening metagenomic libraries from diverse environments, such as hot springs, has led to the identification of new esterases with unique characteristics. nih.gov

Once a potential enzyme is identified, it is typically cloned, overexpressed in a host organism like Escherichia coli, and purified. nih.gov Characterization studies then determine the enzyme's substrate specificity, optimal temperature and pH, and stability. For example, a novel thermophilic esterase, EstD11, was found to have broad substrate specificity, with measurable activity against a variety of ester substrates. nih.gov

The activity of lipases and esterases is often assayed using chromogenic substrates like p-nitrophenyl esters of varying chain lengths. dergipark.org.tr This allows for the determination of kinetic parameters such as Vmax and Km, providing insights into the enzyme's catalytic efficiency with different substrates. dergipark.org.tr For instance, a study on wild-type lipase showed higher activity on p-nitrophenyl octanoate (B1194180) compared to other p-nitrophenyl esters, indicating a preference for medium-chain fatty acid esters. dergipark.org.tr Such detailed characterization is crucial for selecting the most suitable enzyme for a specific industrial application. nih.gov

Enzyme Immobilization Techniques for Enhanced Catalytic Performance and Reusability

There are several methods for enzyme immobilization, broadly categorized as physical and chemical techniques. nih.govyoutube.comresearchgate.net

Adsorption: This simple method involves the physical binding of the enzyme to the support through weak forces like van der Waals interactions and hydrogen bonds. youtube.com

Covalent Bonding: This technique forms strong, stable covalent bonds between the enzyme and the support matrix. nih.govnih.govyoutube.com

Entrapment: The enzyme is physically confined within a porous matrix. nih.govresearchgate.net

Cross-linking: Enzyme molecules are chemically linked to each other to form an insoluble aggregate. researchgate.net

The choice of support material is also critical and can range from natural polymers like chitosan (B1678972) to synthetic materials like mesoporous cellular foams (MCFs). mdpi.combiointerfaceresearch.com For instance, lipase B from Candida antarctica (CALB) has been successfully immobilized on MCFs functionalized with hydrophobic groups, leading to a highly active biocatalyst. mdpi.com The hydrophobic nature of the support can induce an "interfacial activation" of the lipase, where the enzyme adopts an open and more active conformation. mdpi.com

Immobilization can also be achieved in situ by genetically fusing the lipase to a protein that forms intracellular granules, such as polyhydroxybutyrate (B1163853) (PHB) synthase. nih.gov This approach has been shown to produce immobilized lipase with increased thermostability. nih.gov

The performance of an immobilized enzyme is evaluated based on its activity, stability over multiple cycles, and kinetic parameters. mdpi.combiointerfaceresearch.com For example, immobilized lipases have been shown to retain a significant portion of their initial activity even after multiple reuse cycles. researchgate.net

Bioreduction of Trifluoromethylphenyl Ketones to Chiral Alcohols

The synthesis of chiral alcohols, particularly those containing a trifluoromethylphenyl group, is of great importance in the pharmaceutical industry. nih.govnih.govresearchgate.net Biocatalytic reduction of the corresponding prochiral ketones using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), is a highly effective method for producing these valuable compounds with high enantiomeric excess. nih.govmdpi.com

For example, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, a key intermediate for neuroprotective compounds, has been synthesized with high yield and excellent enantioselectivity (>99.9% ee) using a recombinant E. coli expressing a carbonyl reductase. nih.gov Similarly, the asymmetric reduction of 3,5-bis(trifluoromethyl)phenyl ketone to the corresponding (S)-alcohol has been achieved with high conversion and enantiomeric excess using an alcohol dehydrogenase from Rhodococcus erythropolis. nih.gov

These bioreduction processes often require a cofactor, such as NADH or NADPH, which is regenerated in situ using a coupled enzyme system. nih.govnih.gov For instance, a glucose dehydrogenase can be used to regenerate NADPH, or a formate (B1220265) dehydrogenase can be employed to regenerate NADH. nih.govtudelft.nl The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize the yield and enantioselectivity of the desired chiral alcohol. nih.govresearchgate.net

Application of Deep Eutectic Solvents and Other Green Solvents in Biocatalysis

In recent years, there has been a growing interest in using "green" solvents in biocatalysis to create more sustainable and environmentally friendly processes. mdpi.comtudelft.nlnih.govnih.gov Deep eutectic solvents (DESs) and natural deep eutectic solvents (NADESs) have emerged as promising alternatives to traditional organic solvents. tudelft.nlnih.govnih.govmdpi.comresearchgate.net